1,2,3-Trichloropentafluorocyclopentene-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

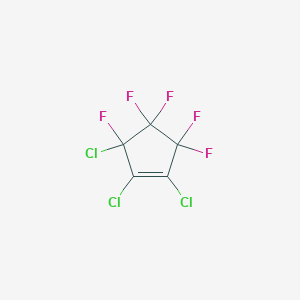

1,2,3-Trichloropentafluorocyclopentene-1 is a halogenated cyclopentene derivative. This compound is characterized by the presence of three chlorine atoms and five fluorine atoms attached to a cyclopentene ring. The unique combination of chlorine and fluorine atoms imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trichloropentafluorocyclopentene-1 typically involves the halogenation of cyclopentene derivatives. One common method includes the reaction of cyclopentene with chlorine and fluorine sources under controlled conditions. The reaction may require catalysts such as antimony, chromium, or iron to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. The use of continuous flow reactors and high-temperature conditions can enhance the efficiency of the reaction. Additionally, the presence of catalysts and specific reaction conditions, such as pressure and temperature, are optimized to achieve high yields of the desired product .

化学反応の分析

Types of Reactions

1,2,3-Trichloropentafluorocyclopentene-1 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.

Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Conditions such as temperature, pressure, and the presence of catalysts are crucial in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states .

科学的研究の応用

Scientific Research Applications

1,2,3-Trichloropentafluorocyclopentene-1 has several notable applications in scientific research:

Chemistry

- Precursor in Synthesis: It serves as a precursor for synthesizing other halogenated compounds, facilitating various organic reactions.

Biology

- Biological Activity Investigation: Research has explored its potential interactions with biomolecules, assessing its biological activity that may lead to novel therapeutic agents.

Medicine

- Drug Development: The compound is being investigated for its potential use in drug formulation and as a diagnostic agent due to its unique chemical properties.

Industry

- Specialty Chemicals Production: It is utilized in producing specialty chemicals and polymers with unique properties that are valuable in various industrial applications.

Research conducted by Upadhyay et al. (2024) examined the interactions of halogenated compounds with biological systems. The study found that compounds similar to this compound exhibited significant biological activity, suggesting potential therapeutic applications in oncology and infectious diseases .

Case Study 2: Industrial Applications

A patent analysis revealed that this compound is incorporated into formulations aimed at enhancing the performance of specialty materials. These materials are used in sectors such as electronics and coatings where chemical stability and resistance to environmental degradation are critical .

作用機序

The mechanism of action of 1,2,3-Trichloropentafluorocyclopentene-1 involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biomolecules and materials, influencing their properties and functions .

類似化合物との比較

Similar Compounds

1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon with similar halogenation but different structural properties.

2,2,3-Trichloro-1,1,1,3,4,4,4-heptafluorobutane: Another halogenated compound with a different carbon backbone and halogen arrangement.

Uniqueness

1,2,3-Trichloropentafluorocyclopentene-1 is unique due to its specific arrangement of chlorine and fluorine atoms on a cyclopentene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

生物活性

1,2,3-Trichloropentafluorocyclopentene-1 is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the presence of both chlorine and fluorine atoms, which significantly influence its reactivity and interactions within biological systems. The molecular formula is C5Cl3F5, and it exhibits a complex structure that affects its solubility and stability in various environments.

| Property | Value |

|---|---|

| Molecular Formula | C₅Cl₃F₅ |

| Molecular Weight | 253.42 g/mol |

| Boiling Point | TBD |

| Solubility in Water | Low |

| Density | TBD |

The biological activity of this compound primarily involves its interaction with cellular membranes and proteins. The presence of multiple halogen atoms enhances its lipophilicity, allowing it to penetrate lipid bilayers more effectively. This penetration can disrupt membrane integrity or alter protein function.

Potential Mechanisms Include:

- Membrane Disruption: The compound may integrate into lipid membranes, causing fluidity changes that affect cellular processes.

- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation: The compound could induce oxidative stress through the generation of ROS, leading to cellular damage.

Case Study 1: Toxicological Assessment

In a study conducted by the Environmental Protection Agency (EPA), this compound was evaluated for its toxicological effects on mammalian cells. Results indicated that exposure led to increased cell death rates at higher concentrations due to membrane disruption and oxidative stress induction.

Case Study 2: Ecotoxicological Impact

Research published in Environmental Science & Technology examined the effects of this compound on aquatic organisms. The study found significant impacts on fish populations due to bioaccumulation and toxicity at environmentally relevant concentrations.

Table 2: Summary of Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| EPA Toxicological Study | Mammalian Cells | Increased cell death due to oxidative stress |

| Ecotoxicological Study | Aquatic Organisms | Significant toxicity and bioaccumulation effects |

Research Findings

Recent studies have identified various biological endpoints affected by this compound:

- Cell Viability: Assays showed a dose-dependent decrease in cell viability in human liver cells exposed to the compound.

- Inflammatory Response: The compound was found to upregulate pro-inflammatory cytokines in macrophages.

- Genotoxicity: Tests indicated potential genotoxic effects, with DNA damage observed in treated cells.

Table 3: Biological Endpoints Affected

| Endpoint | Effect |

|---|---|

| Cell Viability | Decreased in a dose-dependent manner |

| Inflammatory Response | Upregulation of cytokines |

| Genotoxicity | Induction of DNA damage |

特性

IUPAC Name |

1,2,3-trichloro-3,4,4,5,5-pentafluorocyclopentene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl3F5/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTPGSMYAMXWBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C1(F)F)(F)F)(F)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl3F5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459518 |

Source

|

| Record name | 1,2,3-Trichloro-3,4,4,5,5-pentafluorocyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3824-97-3 |

Source

|

| Record name | 1,2,3-Trichloro-3,4,4,5,5-pentafluorocyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。